An In-depth Technical Guide to 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol: Properties, Analysis, and Synthetic Considerations
An In-depth Technical Guide to 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol: Properties, Analysis, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, including the calculation of its molecular weight, and explore the analytical techniques crucial for its characterization. Furthermore, this document will outline a general synthetic approach and discuss the broader significance of pyrimidine derivatives in contemporary research.
Core Molecular Attributes
6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol is a substituted pyrimidine, a class of heterocyclic compounds fundamental to various biological processes. Understanding its core attributes is the first step in harnessing its potential.
Molecular Structure and Formula
The structural formula of 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol reveals a pyrimidine ring functionalized with a dimethoxymethyl group at the 6-position, a mercapto group at the 2-position, and a hydroxyl group at the 4-position. This arrangement of functional groups dictates its chemical reactivity and potential biological activity.
The molecular formula for this compound is C7H10N2O3S [1].
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol is as follows:
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 7 | 12.01 | 84.07 |
| Hydrogen (H) | 10 | 1.008 | 10.08 |
| Nitrogen (N) | 2 | 14.01 | 28.02 |
| Oxygen (O) | 3 | 16.00 | 48.00 |
| Sulfur (S) | 1 | 32.07 | 32.07 |
| Total | 202.24 |
The calculated molecular weight is approximately 202.24 g/mol . Commercially available sources list the molecular weight as 202.23 g/mol [1]. This minor difference can be attributed to the use of isotopic masses versus average atomic weights.
Synthesis and Characterization
The synthesis of pyrimidine derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with a urea or thiourea derivative.
General Synthetic Pathway
A plausible synthetic route for 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol would involve the cyclocondensation of a β-ketoester bearing the dimethoxymethyl group with thiourea. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.
Caption: General synthetic scheme for 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic and chromatographic techniques.
Caption: A typical analytical workflow for the characterization of a synthesized compound.
Spectroscopic and Chromatographic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of the molecule.[2] The proton NMR spectrum would be expected to show characteristic signals for the methoxy protons, the acetal proton, and the aromatic proton on the pyrimidine ring.
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Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio of the molecule, which is a direct confirmation of its molecular weight.[2]
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Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups.[3] Key vibrational bands would be expected for the O-H, N-H, C=O (in the tautomeric form), and C-S bonds.
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High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial technique for assessing the purity of the compound.[4] By using a suitable stationary and mobile phase, one can separate the target compound from any impurities or starting materials.
Relevance in Drug Discovery and Development
Pyrimidine derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. Their structural resemblance to the pyrimidine bases of DNA and RNA makes them attractive scaffolds for targeting various biological pathways.
Pyrimidines as Privileged Scaffolds
The pyrimidine core is considered a "privileged scaffold" in drug discovery due to its ability to interact with a diverse range of biological targets. This versatility has led to the development of numerous drugs for various indications, including cancer, infectious diseases, and inflammatory disorders.
Potential Applications of Functionalized Pyrimidines
The specific functional groups on 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol suggest several avenues for further investigation:
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Enzyme Inhibition : The mercapto group can act as a nucleophile or a metal chelator, making it a potential inhibitor of enzymes that rely on these mechanisms, such as certain proteases or metalloenzymes.
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Kinase Inhibition : Many kinase inhibitors incorporate a pyrimidine core that mimics the adenine of ATP, competing for the enzyme's binding site.
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Antimicrobial Activity : Pyrimidine derivatives have been shown to possess antibacterial and antifungal properties.[5]
Experimental Protocols
The following are generalized protocols that would be adapted for the specific properties of 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol.
Protocol: Purity Determination by HPLC
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Preparation of Mobile Phase : Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid.
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Sample Preparation : Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
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Instrumentation : Use a reverse-phase C18 column and a UV detector set to an appropriate wavelength to detect the pyrimidine ring.
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Analysis : Inject the sample and run the gradient method.
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Data Interpretation : The purity is determined by the area percentage of the main peak relative to the total peak area.
Protocol: Structural Confirmation by ¹H NMR
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Sample Preparation : Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Data Acquisition : Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
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Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction).
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Spectral Interpretation : Analyze the chemical shifts, integration, and coupling patterns to confirm the expected proton environments of the structure.
Conclusion
6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol, with a molecular weight of approximately 202.23 g/mol , is a functionalized pyrimidine derivative with potential for further exploration in drug discovery and chemical biology. Its synthesis, while requiring careful control, follows established principles of heterocyclic chemistry. Rigorous analytical characterization using a suite of spectroscopic and chromatographic techniques is paramount to ensure its identity and purity for subsequent studies. The rich history of pyrimidines in medicine provides a strong rationale for investigating the biological activities of this and related compounds.
References
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PubChem. 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol. Available from: [Link]
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MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]
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